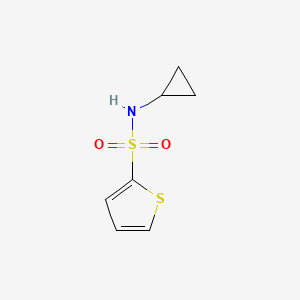![molecular formula C25H27N7O4 B2960724 2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920204-77-9](/img/structure/B2960724.png)
2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone" is a complex organic molecule featuring functional groups such as an ethoxyphenoxy moiety, a triazolopyrimidine core, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone" typically involves a multi-step reaction sequence, including:
Formation of the triazolopyrimidine core: This step involves the cyclization of suitable precursors under controlled conditions.
Attachment of the piperazine ring: This often utilizes nucleophilic substitution or coupling reactions.
Introduction of the ethoxyphenoxy group: Achieved through etherification reactions, where the phenol group is reacted with ethyl halides under basic conditions.
Final assembly: This step combines the different fragments using appropriate coupling strategies, often under inert atmosphere to prevent side reactions.
Industrial Production Methods
On an industrial scale, production may involve similar routes but optimized for higher yield and purity. Batch reactors or continuous flow systems can be used, with emphasis on catalytic efficiency, reaction time reduction, and minimizing waste.
化学反应分析
Types of Reactions
Oxidation: The ethoxy and methoxy groups can be susceptible to oxidative cleavage under harsh conditions.
Reduction: The compound can undergo reduction, particularly at the azole ring, leading to hydrogenation products.
Substitution: The aromatic rings are prone to electrophilic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Use of strong oxidants like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or similar catalysts.
Substitution: Typical conditions include the use of electrophiles like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions but can include de-ethylated or demethylated analogs, hydrogenated derivatives, and various substituted products on the aromatic rings.
科学研究应用
The compound shows promise in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential as a tool for probing biological pathways due to its structural similarity to bioactive compounds.
Medicine: Exploration as a candidate for drug development targeting specific receptors or enzymes.
Industry: Utilized in material science applications where specific structural features are required.
作用机制
This compound likely exerts its effects through interaction with specific molecular targets, such as:
Binding to receptors: Due to its triazolopyrimidine structure, it may bind to certain receptors, modulating their activity.
Enzyme inhibition: The molecule could act as an inhibitor for enzymes that recognize its structural motifs, blocking their catalytic activity.
Pathways involved: Key biological pathways that involve signal transduction or metabolic processes may be affected, depending on the compound's affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Shares the core structure but lacks the ethoxy group.
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone: : Differently substituted but similar in overall framework.
Uniqueness
"2-(4-ethoxyphenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone" is unique due to its combined functional groups, which may confer specific biological activities not found in its analogs. This structural uniqueness makes it a valuable compound for further scientific investigation.
In essence, this compound embodies a fusion of intricate organic chemistry and potential utility across various scientific domains, making it a noteworthy subject for continued research and application.
属性
IUPAC Name |
2-(4-ethoxyphenoxy)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-3-35-20-8-10-21(11-9-20)36-16-22(33)30-12-14-31(15-13-30)24-23-25(27-17-26-24)32(29-28-23)18-4-6-19(34-2)7-5-18/h4-11,17H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCIXBCDXDLUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2960641.png)


![N-cyclopentyl-2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B2960648.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-3-phenylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2960649.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2960651.png)
![2-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2960652.png)
![N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(trifluoromethyl)benzamide](/img/structure/B2960654.png)
![8-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960655.png)

![4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2960657.png)
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2960659.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2960661.png)
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2960663.png)
